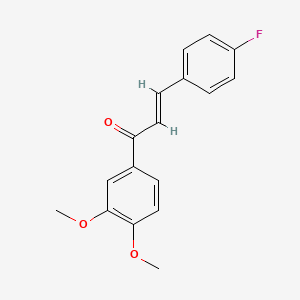
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (DMFPF) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields of science. This compound has been used as a starting material for the synthesis of a variety of compounds and as an intermediate in the synthesis of drugs. DMFPF has also been studied for its biological activities, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Scientific Research Applications
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as an intermediate in the synthesis of drugs, such as anti-inflammatory drugs and anti-cancer drugs. This compound has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mechanism of Action
The exact mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound can interact with various biological targets, such as enzymes, receptors, and transporters. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to interact with various receptors, such as the serotonin 5-HT1A receptor and the cannabinoid CB1 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX. It has also been shown to reduce inflammation and pain in animal models. In addition, it has been shown to have anti-cancer and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one in laboratory experiments is its availability. The compound can be easily synthesized and is widely available from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is a relatively new compound and its exact mechanisms of action are not yet fully understood.
Future Directions
The future research of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one should focus on further elucidating its mechanisms of action and its potential applications. More studies should be conducted to determine the exact biochemical and physiological effects of the compound. In addition, further research should be conducted to explore its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, more studies should be conducted to explore the potential of this compound as a starting material for the synthesis of a variety of compounds and as an intermediate in the synthesis of drugs.
Synthesis Methods
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be accomplished using several different methods. One method involves the reaction of 3,4-dimethoxyphenylacetone with 4-fluorophenylmagnesium bromide in the presence of a base. This yields the desired product in high yields. Another method involves the reaction of 3,4-dimethoxyphenylacetone with 4-fluorobenzaldehyde in the presence of an acid catalyst. This yields the desired product in moderate to high yields.
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUEXSSQYRHHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)

![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
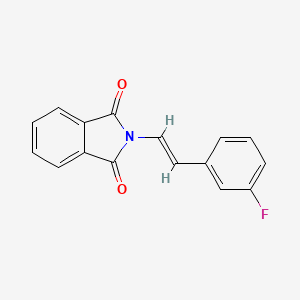
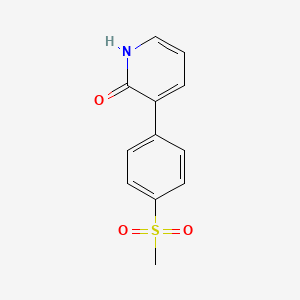
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
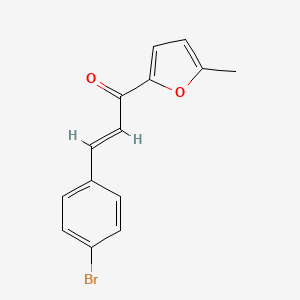
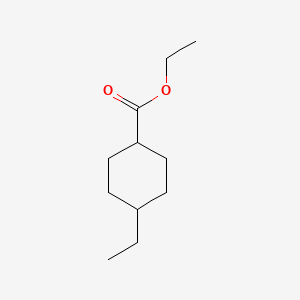

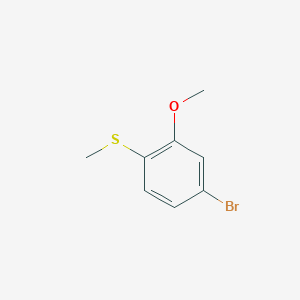
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)